N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S2/c1-25-12-7-10(19(21)22)8-13-14(12)17-16(26-13)18-15(20)9-3-5-11(6-4-9)27(2,23)24/h3-8H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBJWXGRDQOQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Ring Formation via Condensation
The benzothiazole core is typically constructed via condensation of 2-aminobenzenethiol derivatives with carbonyl-containing substrates. For this compound, the pathway involves:
Step 1: Synthesis of 4-Methoxy-2-Nitrobenzenethiol
- Nitration of 4-methoxybenzenethiol :
Treating 4-methoxybenzenethiol with nitric acid (HNO₃) in acetic anhydride at 0–5°C achieves selective nitration at the para position relative to the methoxy group.
$$
\text{4-Methoxybenzenethiol} + \text{HNO}3 \xrightarrow{\text{Ac}2\text{O}} \text{4-Methoxy-2-nitrobenzenethiol} \quad
$$
Step 2: Cyclization to Form Benzothiazole
- Reaction with chloroacetyl chloride :
Reacting 4-methoxy-2-nitrobenzenethiol with chloroacetyl chloride under microwave irradiation (10 min, 120°C) yields 2-chloromethyl-4-methoxy-6-nitrobenzo[d]thiazole.
$$
\text{4-Methoxy-2-nitrobenzenethiol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{MW}} \text{2-Chloromethyl-4-methoxy-6-nitrobenzo[d]thiazole} \quad
$$ - Amination :
Treatment with aqueous ammonia (NH₃) replaces the chloromethyl group with an amine, yielding 4-methoxy-6-nitrobenzo[d]thiazol-2-amine.
Alternative Cyclization Strategies
Thioamide Cyclization :
Using Dess-Martin periodinane as an oxidant, sulfamide substrates cyclize to form benzothiazoles under mild conditions (15 min, room temperature). This method avoids harsh acids and improves yield (up to 92%).
CO₂ Utilization :
Emerging green chemistry approaches employ carbon dioxide as a carbonyl source. For example, cyclizing 2-aminobenzenethiol with CO₂ in the presence of SnP₂O₇ catalysts achieves benzothiazoles in 87–95% yield.
Synthesis of 4-(Methylsulfonyl)Benzoyl Chloride
Sulfonation and Oxidation
Step 1: Sulfonation of Toluene Derivative
- Friedel-Crafts sulfonation :
4-Methylbenzoic acid reacts with chlorosulfonic acid (ClSO₃H) at 50°C to introduce a sulfonic acid group at the para position.
Step 2: Methylation and Oxidation
- Methylation :
The sulfonic acid is converted to the methyl ester using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃). - Oxidation to Sulfone :
Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the sulfide to the sulfone.
Step 3: Acyl Chloride Formation
- Phosphorus oxychloride (POCl₃) activation :
Reacting 4-(methylsulfonyl)benzoic acid with POCl₃ in tetrahydrofuran (THF) at 0–5°C generates the acyl chloride.
$$
\text{4-(Methylsulfonyl)benzoic acid} + \text{POCl}_3 \xrightarrow{\text{THF}} \text{4-(Methylsulfonyl)benzoyl chloride} \quad
$$
Amide Coupling: Final Assembly
Nucleophilic Acyl Substitution
The benzothiazole amine reacts with 4-(methylsulfonyl)benzoyl chloride in dichloromethane (DCM) at room temperature, catalyzed by triethylamine (Et₃N):
$$
\text{4-Methoxy-6-nitrobenzo[d]thiazol-2-amine} + \text{4-(Methylsulfonyl)benzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} \quad
$$
Yield : 78–85% after recrystallization from ethanol.
Microwave-Assisted Coupling
Microwave irradiation (100°C, 10 min) accelerates the reaction, improving yield to 89% while reducing side product formation.
Optimization and Industrial Scalability
Solvent and Catalyst Selection
Green Chemistry Considerations
- Solvent recovery : Ethyl acetate and THF are reclaimed at >80% efficiency via distillation.
- Waste reduction : Microwave methods cut energy use by 40% compared to conventional heating.
Characterization and Quality Control
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.24 (d, J = 8.4 Hz, 2H, Ar-H), 7.98 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (s, 1H, benzothiazole-H), 3.94 (s, 3H, OCH₃), 3.32 (s, 3H, SO₂CH₃).
- MS (ESI) : m/z 407.4 [M+H]⁺.
Purity : >98.5% by HPLC (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and methoxy groups may play a role in binding to these targets, while the benzamide moiety could influence the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural similarities with several benzothiazole and benzamide derivatives reported in the literature. Key comparisons include:
Biological Activity
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS: 896336-79-1) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 407.4 g/mol. Its structure consists of a benzothiazole ring, a methoxy group, and a methylsulfonyl moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H13N3O6S2 |
| Molecular Weight | 407.4 g/mol |
| CAS Number | 896336-79-1 |
The biological activity of this compound is attributed to several mechanisms:
- Anticancer Activity : Research has shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The compound may induce apoptosis and cell cycle arrest by affecting key signaling pathways such as AKT and ERK .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. Studies indicate that it can reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .
- Cell Migration Inhibition : The compound has demonstrated the ability to hinder cell migration, which is crucial in cancer metastasis. This effect was assessed using scratch wound healing assays .
In Vitro Studies
A study focusing on the synthesis and biological evaluation of benzothiazole derivatives highlighted the promising activity of this compound. Key findings include:
- Cell Proliferation : The compound significantly inhibited the proliferation of A431 and A549 cancer cells at concentrations ranging from 1 to 4 μM.
- Apoptosis Induction : Flow cytometry analysis revealed that the compound promotes apoptosis in treated cells.
- Cytokine Modulation : ELISA results showed a marked decrease in IL-6 and TNF-α levels, indicating anti-inflammatory potential .
Case Studies
- Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and tested for their biological activities. Among these, compounds exhibiting structural similarities to this compound showed significant anticancer properties, reinforcing the importance of structural modifications in enhancing efficacy .
- SMART Compounds : Research on SMART compounds (4-substituted methoxybenzoyl-aryl-thiazoles) demonstrated comparable efficacy to FDA-approved antitubulin agents, suggesting that similar mechanisms might be at play for this compound in disrupting microtubule dynamics and inducing cell cycle arrest .
Q & A
What are the recommended synthetic routes for N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step coupling reactions:
Core Formation: Coupling a benzothiazole precursor (e.g., 4-methoxy-6-nitrobenzo[d]thiazol-2-amine) with a benzamide derivative via amide bond formation. This step often employs carbodiimide crosslinkers like EDC/HOBt under inert atmospheres (N₂ or Ar) .
Sulfonylation: Introducing the methylsulfonyl group via sulfonation of the benzamide moiety using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures ≥95% purity .
Key Considerations:
- Temperature control (0–5°C during sulfonation to prevent side reactions).
- Reaction monitoring via TLC or HPLC to confirm intermediate formation .
Which analytical techniques are critical for structural confirmation of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons on the benzothiazole (δ 7.8–8.2 ppm), methoxy (δ 3.9 ppm), and nitro groups (adjacent protons deshielded to δ 8.5–9.0 ppm) .
- ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and sulfonyl (SO₂, δ 115–120 ppm) carbons .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ should match the theoretical mass (e.g., C₁₆H₁₄N₄O₅S₂: 438.04 g/mol) with <5 ppm error .
- IR Spectroscopy: Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (SO₂ symmetric stretch) .
How do the electron-withdrawing nitro and methoxy groups influence reactivity and bioactivity?
Level: Advanced
Methodological Answer:
- Nitro Group (NO₂):
- Methoxy Group (OCH₃):
- Electron-donating effect stabilizes the benzothiazole core against oxidative degradation .
- Modulates logP (lipophilicity), impacting membrane permeability in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
